4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Description
4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C28H21ClFN3O4 and its molecular weight is 517.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods to synthesize and characterize quinoline derivatives and related compounds, exploring their chemical properties and potential applications. For example, the synthesis of 4-hydroxy quinolinone derivatives has been explored for their antioxidant properties in lubricating grease, indicating a potential for industrial applications beyond biomedical uses (Hussein, Ismail, & El-Adly, 2016). Such studies highlight the versatility of quinoline derivatives in various fields, from materials science to medicinal chemistry.
Biological Activities
Quinoline derivatives have been investigated for their antimicrobial, antifungal, and anticancer activities. For instance, novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones have been synthesized and screened for their antimicrobial activity, indicating their potential as therapeutic agents (Hassanin & Ibrahim, 2012). Moreover, some novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been prepared and shown potent antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Ansari & Khan, 2017).
Potential Anticancer Applications
The search for anticancer agents has also led to the synthesis of fluoroquinolones and related compounds, with some showing promise as dual acting anticancer and antibacterial chemotherapeutics (Al-Trawneh et al., 2010). This dual activity is particularly valuable, offering a multifaceted approach to treating infections and cancer.
Properties
IUPAC Name |
4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClFN3O4/c29-18-8-11-21-20(14-18)26(17-4-2-1-3-5-17)27(28(37)31-21)22-15-23(16-6-9-19(30)10-7-16)33(32-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUZUGLVCOSTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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